molecular formula C22H28N4O3 B2750408 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide CAS No. 1206997-41-2

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide

Cat. No. B2750408
CAS RN: 1206997-41-2
M. Wt: 396.491
InChI Key: DUOONASBQCJNCJ-UHFFFAOYSA-N
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Description

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research on related compounds, such as substituted pyridazines, pyrimidines, and other heterocyclic derivatives, has demonstrated their synthesis and potential as pharmacologically active agents. For example, a study explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing analgesic and anti-inflammatory activities due to their COX-1/COX-2 inhibition properties (Abu‐Hashem et al., 2020). These compounds' synthesis involves complex reactions indicating the potential for 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide to serve as a precursor or analogue in creating new pharmacologically active molecules.

Potential Pharmacological Applications

While directly related research on 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide is not available, studies on similar compounds have highlighted their significance in medicinal chemistry. For instance, derivatives of pyridazine have shown promising analgesic, anti-inflammatory, and antiparkinsonian activities, comparable to known drugs like Valdecoxib® and Benzatropine® (Amr et al., 2008). This suggests the chemical compound may also have potential applications in developing new therapeutic agents targeting similar pharmacological pathways.

Mechanism of Action

Target of Action

The primary target of this compound is the GABA-A receptor . The GABA-A receptor is a type of GABA receptor, a group of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a selective and competitive antagonist at the GABA-A receptor . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses. In this case, the compound competes with GABA for binding to the GABA-A receptor and, when it binds, it inhibits the receptor’s function .

Biochemical Pathways

The GABA-A receptor is part of the GABAergic system, which is involved in various physiological functions, including motor control, vision, and anxiety regulation. By acting as an antagonist at the GABA-A receptor, this compound can affect these functions by reducing the inhibitory effects of GABA .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. As a GABA-A receptor antagonist, it could potentially lead to increased neuronal activity by reducing GABA-mediated inhibition. This could have various effects depending on the specific neural circuits involved .

properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-28-18-8-6-16(7-9-18)20-10-11-21(25-24-20)26-12-2-4-17(15-26)22(27)23-14-19-5-3-13-29-19/h6-11,17,19H,2-5,12-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOONASBQCJNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide

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